molecular formula C10H15NO3S B8095504 (3-Boc-amino-thiophen-2-yl)-methanol

(3-Boc-amino-thiophen-2-yl)-methanol

Cat. No.: B8095504
M. Wt: 229.30 g/mol
InChI Key: OLUXTXAYRKATBW-UHFFFAOYSA-N
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Description

(3-Boc-amino-thiophen-2-yl)-methanol is an organic compound that features a thiophene ring substituted with a Boc-protected amino group and a methanol group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-thiophen-2-yl)-methanol typically involves the following steps:

    Thiophene Functionalization: Starting with thiophene, functional groups are introduced at the 2 and 3 positions.

    Amination: An amino group is introduced at the 3 position of the thiophene ring.

    Boc Protection: The amino group is protected using Boc anhydride under basic conditions.

    Methanol Introduction: A hydroxymethyl group is introduced at the 2 position, often through a formylation followed by reduction.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

(3-Boc-amino-thiophen-2-yl)-methanol can be used in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of thiophene derivatives’ biological activity.

    Medicine: Potential use in drug development due to its functional groups.

    Industry: As a building block in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in drug development, the compound might interact with specific enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-thiophen-2-yl)-methanol: Lacks the Boc protection.

    (3-Boc-amino-thiophen-2-yl)-ethanol: Has an ethyl group instead of a methyl group.

    (3-Boc-amino-thiophen-2-yl)-acetic acid: Has a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

The presence of the Boc-protected amino group and the hydroxymethyl group makes (3-Boc-amino-thiophen-2-yl)-methanol a versatile intermediate in organic synthesis, allowing for selective reactions at different functional groups.

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)thiophen-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(2,3)14-9(13)11-7-4-5-15-8(7)6-12/h4-5,12H,6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUXTXAYRKATBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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